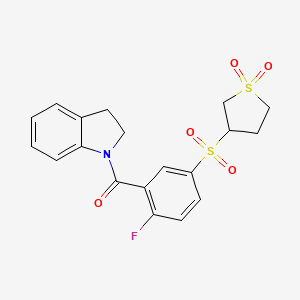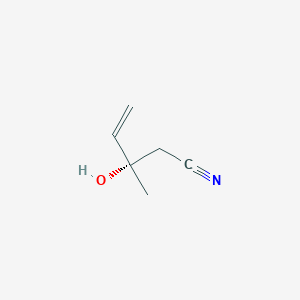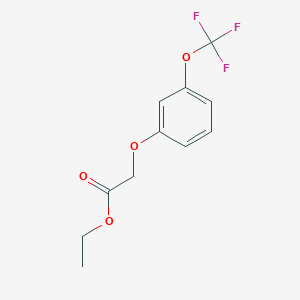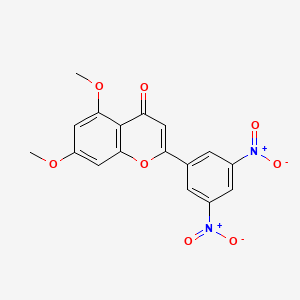
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable phenyl precursor to introduce the nitro groups, followed by cyclization to form the benzopyran ring system. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
化学反应分析
Types of Reactions
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy groups, followed by the addition of the desired nucleophile.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
科学研究应用
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
作用机制
The mechanism of action of 2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects due to mitochondrial uncoupling.
3,5-Dinitrophenol: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
Baicalein: A flavonoid with a similar benzopyran structure but different functional groups, known for its anti-inflammatory and antioxidant activities.
Uniqueness
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is unique due to the combination of nitro and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
921942-60-1 |
|---|---|
分子式 |
C17H12N2O8 |
分子量 |
372.3 g/mol |
IUPAC 名称 |
2-(3,5-dinitrophenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H12N2O8/c1-25-12-6-15(26-2)17-13(20)8-14(27-16(17)7-12)9-3-10(18(21)22)5-11(4-9)19(23)24/h3-8H,1-2H3 |
InChI 键 |
SMTKCUUHKOHMPP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)

![1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12627865.png)
![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)
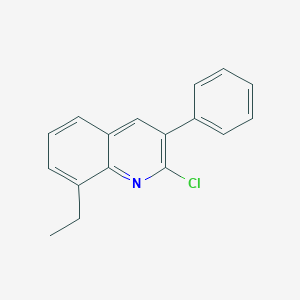
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)

methanone](/img/structure/B12627897.png)
